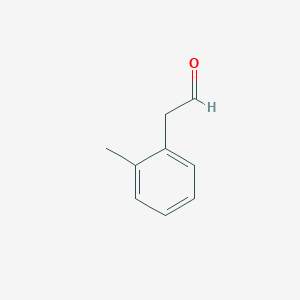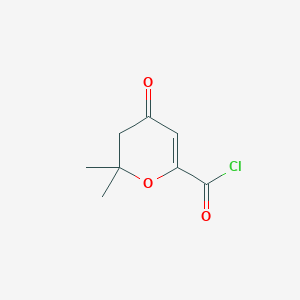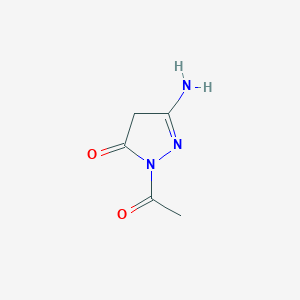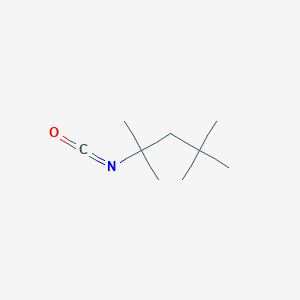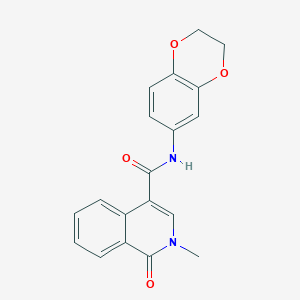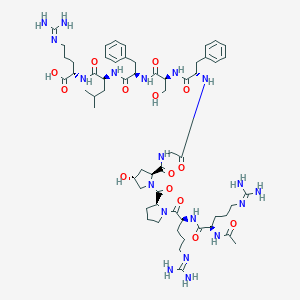![molecular formula C7H16Si B162637 [(Z)-but-2-en-2-yl]-trimethylsilane CAS No. 10111-13-4](/img/structure/B162637.png)
[(Z)-but-2-en-2-yl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-but-2-en-2-yl]-trimethylsilane is an organosilicon compound with the molecular formula C7H16Si. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (E)-1-methyl-1-propenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-but-2-en-2-yl]-trimethylsilane typically involves the hydrosilylation reaction. This reaction occurs between trimethylsilane and 1-methyl-1-propyne in the presence of a platinum catalyst. The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds as follows:
Trimethylsilane+1-methyl-1-propynePt catalystSilane, trimethyl(1-methyl-1-propenyl)-, (E)-
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-but-2-en-2-yl]-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The (E)-1-methyl-1-propenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). The reaction typically occurs at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used, and the reaction is carried out under an inert atmosphere.
Substitution: Various reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Scientific Research Applications
[(Z)-but-2-en-2-yl]-trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(Z)-but-2-en-2-yl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive (E)-1-methyl-1-propenyl group. This group can undergo addition, substitution, and other reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Silane, trimethyl(1-methyl-1-propenyl)-, (Z)-
- Trimethylsilylpropene
- Trimethylsilylbutene
Uniqueness
[(Z)-but-2-en-2-yl]-trimethylsilane is unique due to its (E)-configuration, which imparts distinct chemical properties compared to its (Z)-isomer. The (E)-configuration allows for specific reactivity and selectivity in chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
[(Z)-but-2-en-2-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLCBPYZLFNST-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

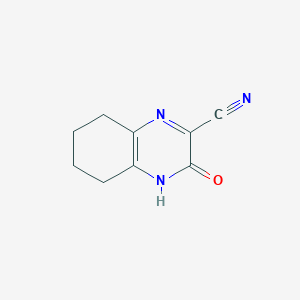
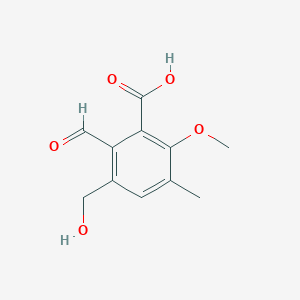
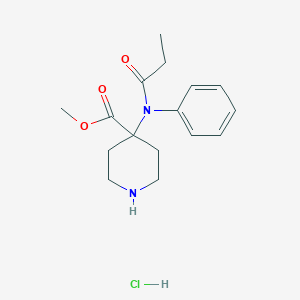

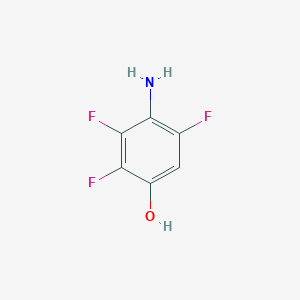
![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
